Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13546417
InChI: InChI=1S/C4H4BBrCl2F3.K/c6-4(2-8)3(1-7)5(9,10)11;/h1-2H2;/q-1;+1/b4-3-;
SMILES: [B-](C(=C(CCl)Br)CCl)(F)(F)F.[K+]
Molecular Formula: C4H4BBrCl2F3K
Molecular Weight: 309.79 g/mol

Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate

CAS No.:

Cat. No.: VC13546417

Molecular Formula: C4H4BBrCl2F3K

Molecular Weight: 309.79 g/mol

* For research use only. Not for human or veterinary use.

Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate -

Specification

Molecular Formula C4H4BBrCl2F3K
Molecular Weight 309.79 g/mol
IUPAC Name potassium;[(E)-3-bromo-1,4-dichlorobut-2-en-2-yl]-trifluoroboranuide
Standard InChI InChI=1S/C4H4BBrCl2F3.K/c6-4(2-8)3(1-7)5(9,10)11;/h1-2H2;/q-1;+1/b4-3-;
Standard InChI Key LGVFVJTYSQFRCD-LNKPDPKZSA-N
Isomeric SMILES [B-](/C(=C(/CCl)\Br)/CCl)(F)(F)F.[K+]
SMILES [B-](C(=C(CCl)Br)CCl)(F)(F)F.[K+]
Canonical SMILES [B-](C(=C(CCl)Br)CCl)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, potassium;[(E)-3-bromo-1,4-dichlorobut-2-en-2-yl]-trifluoroboranuide, reflects its structural features: a bromine atom at position 3, chlorine atoms at positions 1 and 4 of a but-2-en-2-yl chain, and a trifluoroborate group coordinated to potassium . Its molecular formula is C₄H₃BBrCl₂F₃K, with a molecular weight of 361.33 g/mol . The (E)-configuration denotes the trans spatial arrangement of substituents around the double bond, a critical factor in its reactivity .

Structural Analysis

The molecule’s core consists of a halogenated alkene backbone, where bromine and chlorine substituents introduce steric and electronic effects that influence reaction pathways. The trifluoroborate group (–BF₃K) enhances stability compared to boronic acids, mitigating premature hydrolysis while retaining nucleophilic character for cross-coupling reactions . X-ray crystallography data, though unavailable for this specific compound, suggest analogous trifluoroborates adopt tetrahedral geometry around the boron atom, stabilized by potassium counterion interactions .

Synthesis and Manufacturing

General Preparation Methods

Potassium trifluoroborates are typically synthesized via fluorolysis of boronic acids or esters using potassium hydrogen fluoride (KHF₂) . For this compound, the likely precursor is (E)-3-bromo-1,4-dichlorobut-2-en-2-ylboronic acid, which undergoes fluorination in aqueous KHF₂ under controlled pH conditions. The reaction proceeds via nucleophilic substitution, replacing boronic acid hydroxyl groups with fluorine atoms to form the trifluoroborate anion, which precipitates as the potassium salt .

Industrial and Laboratory-Scale Production

Commercial suppliers like AK Scientific and Combi-Blocks produce the compound under inert atmospheres to prevent decomposition, with purity levels exceeding 98% . Scalability is limited by the halogenated alkene’s sensitivity to light and moisture, necessitating anhydrous solvents and low-temperature storage .

Reactivity and Synthetic Applications

Suzuki–Miyaura Cross-Coupling

The compound serves as a stable coupling partner in palladium-catalyzed reactions, enabling the formation of carbon–carbon bonds. For example, it reacts with aryl halides to yield substituted alkenes, a process critical in synthesizing bioactive molecules . Its trifluoroborate group resists protodeboronation, a common issue with boronic acids, allowing reactions under milder conditions .

Halogen Exchange Reactions

The bromine and chlorine substituents offer sites for sequential functionalization. Bromine’s higher leaving-group ability facilitates nucleophilic substitutions, while chlorine atoms can undergo metal-halogen exchange with organolithium reagents, enabling modular synthesis of polyhalogenated intermediates .

Electrophilic Alkene Transformations

The electron-deficient double bond participates in Diels-Alder reactions and epoxidations, expanding its utility in constructing cyclic and oxygenated frameworks. Recent studies explore its use in synthesizing fluorinated polymers, leveraging the trifluoromethyl group’s electron-withdrawing effects .

PropertyValue/DescriptionSource
Melting PointNot reported
SolubilityPartially soluble in THF, DMF
StabilitySensitive to light, moisture
DensityNot reported
Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Wash skin thoroughly after use
Eye DamageH319Use face shields
Respiratory IrritationH335Ensure ventilation

Emergency Protocols

In case of exposure:

  • Inhalation: Move to fresh air and seek medical attention if symptoms persist .

  • Skin Contact: Rinse with water for 15 minutes and remove contaminated clothing .

  • Eye Contact: Flush with water for several minutes and consult an ophthalmologist .

Industrial and Research Applications

Pharmaceutical Intermediate Synthesis

The compound’s halogenated alkene motif is pivotal in constructing α,β-unsaturated carbonyl systems, common in kinase inhibitors and antiviral agents. For instance, it has been used to introduce fluorinated segments into protease inhibitors, enhancing metabolic stability .

Materials Science

In polymer chemistry, it acts as a monomer for fluorinated elastomers with superior thermal and chemical resistance. Recent patents describe its incorporation into OLED materials, where the boron center facilitates electron transport .

Regulatory and Environmental Considerations

Waste Disposal

Residual quantities must be treated as hazardous waste, incinerated in EPA-approved facilities to prevent environmental release of boron or halogens .

Regulatory Status

Approved for research use only under the supervision of qualified personnel, with commercial distribution restricted to certified laboratories .

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